4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that features a benzoxazepine core structure with a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an o-aminophenol derivative and a suitable electrophile.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Biological Studies: It can be used in studies investigating the interaction of heterocyclic compounds with biological systems.
Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. The bromophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
4-(3-bromophenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .
Properties
IUPAC Name |
4-(3-bromophenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-12-5-3-6-13(8-12)17-9-11-4-1-2-7-14(11)19-10-15(17)18/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDWPDAMXWNLOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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